4,4-Dimethyl-2-(piperidin-4-yl)pentan-1-amine
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Overview
Description
4,4-Dimethyl-2-(piperidin-4-yl)pentan-1-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(piperidin-4-yl)pentan-1-amine typically involves the reaction of 4-piperidone with 4,4-dimethylpentan-1-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the carbonyl group to an amine group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-(piperidin-4-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4,4-Dimethyl-2-(piperidin-4-yl)pentan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitters and receptors.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(piperidin-4-yl)pentan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-2-(piperidin-2-yl)pentan-1-amine
- 5-(Piperidin-4-yl)pentan-2-one
- 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
Uniqueness
4,4-Dimethyl-2-(piperidin-4-yl)pentan-1-amine is unique due to its specific structural features, such as the presence of two methyl groups at the 4,4-position and the piperidine ring. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H26N2 |
---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
4,4-dimethyl-2-piperidin-4-ylpentan-1-amine |
InChI |
InChI=1S/C12H26N2/c1-12(2,3)8-11(9-13)10-4-6-14-7-5-10/h10-11,14H,4-9,13H2,1-3H3 |
InChI Key |
MBXQHKGUFWDBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(CN)C1CCNCC1 |
Origin of Product |
United States |
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